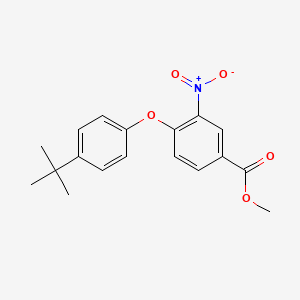

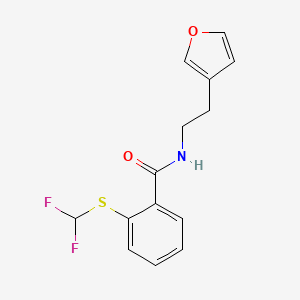

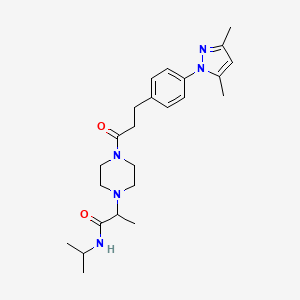

2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzamide is an amide derivative of benzoic acid, featuring an amide functional group (-CONH2) attached to a phenyl group .

Synthesis Analysis

Furan can be synthesized from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates . Benzamide can be synthesized from benzoic acid and ammonia .Molecular Structure Analysis

Furan has a ring structure composed of one oxygen atom and four carbon atoms . Benzamide consists of a phenyl group attached to an amide functional group .Chemical Reactions Analysis

Furan can undergo various chemical reactions, including addition/oxidative cyclization with alkyl alkynoates in the presence of metal . Benzamide can react with various reagents, leading to products such as amides, esters, and acids .Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid that boils at 31.36° C . Benzamide is a white solid with a slightly sweet, aromatic odor .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis and reactivity of compounds related to "2-((difluoromethyl)thio)-N-(2-(furan-3-yl)ethyl)benzamide" have been extensively studied. For instance, Aleksandrov et al. (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion into a thioamide, followed by oxidation to produce 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound underwent further electrophilic substitution reactions, showcasing the compound's reactive versatility and potential as a precursor for more complex molecules (Aleksandrov & El’chaninov, 2017).

Molecular Structure Regulation

In the field of fluorescence sensing and imaging, Han et al. (2018) highlighted how the ingenious modification of molecular structure, including furan heterocycle extension, can effectively regulate excited-state intramolecular proton and charge transfer. This study underscores the potential of structurally related compounds in developing new fluorescent probes and organic radiation scintillators, indicating the broad applicability of such molecules in sensing and imaging technologies (Han et al., 2018).

Antimicrobial and Anticancer Activities

Research by Zaki et al. (2018) on derivatives bearing the furan moiety, similar to the core structure of "this compound," demonstrated significant antimicrobial and anticancer activities. This suggests potential pharmacological applications of such compounds, especially in the development of new treatments for infections and cancer (Zaki, Al-Gendey, & Abdelhamid, 2018).

Novel Insecticides

Another interesting application is in the development of novel insecticides, as shown by Tohnishi et al. (2005), who described flubendiamide, a compound with a unique structure featuring fluorinated moieties, showing extremely strong activity against lepidopterous pests. While not directly related to "this compound," this research illustrates the potential utility of fluorinated and heteroatom-containing compounds in agricultural sciences (Tohnishi et al., 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(difluoromethylsulfanyl)-N-[2-(furan-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO2S/c15-14(16)20-12-4-2-1-3-11(12)13(18)17-7-5-10-6-8-19-9-10/h1-4,6,8-9,14H,5,7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKGADWCGZNYNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=COC=C2)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2837795.png)

![4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2837796.png)

![6-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2837804.png)

![N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2837806.png)

![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride](/img/structure/B2837807.png)